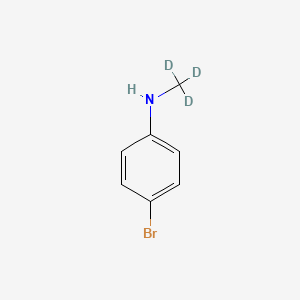

4-(Methylamino-d3)-bromobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrN |

|---|---|

Molecular Weight |

189.07 g/mol |

IUPAC Name |

4-bromo-N-(trideuteriomethyl)aniline |

InChI |

InChI=1S/C7H8BrN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3/i1D3 |

InChI Key |

AYVPVDWQZAAZCM-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=C(C=C1)Br |

Canonical SMILES |

CNC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Advanced Purification and Isolation Techniques for Labeled Compounds in Academic Synthesis

Chromatographic Separation of Isotopologues

Due to the very similar physical properties of isotopologues (molecules that differ only in their isotopic composition), their separation requires highly efficient techniques. cchmc.orgnih.gov Common purification methods like distillation or standard column chromatography on silica (B1680970) gel may not be sufficient to achieve high isotopic purity.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a powerful technique for the separation of closely related compounds. cchmc.org The separation of deuterated and protiated compounds is based on subtle differences in their hydrophobicity and interactions with the stationary phase. It has been observed that protiated compounds often bind more strongly to nonpolar stationary phases than their deuterated analogs. cchmc.org

Gas Chromatography (GC):

For volatile compounds, gas chromatography can be an effective separation method. nih.gov The choice of the stationary phase is critical. Nonpolar stationary phases often show an "inverse isotope effect," where the heavier, deuterated compound elutes earlier. nih.gov In contrast, polar stationary phases may exhibit a "normal isotope effect." nih.gov The position of the deuterium (B1214612) atoms within the molecule can also influence the retention time. dntb.gov.ua

Table of Chromatographic Conditions for Isotopic Separation:

| Chromatographic Method | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Principle of Separation |

| Reversed-Phase HPLC | C18, Phenyl, Pyrene | Acetonitrile (B52724)/Water, Methanol (B129727)/Water | Differences in hydrophobic interactions. |

| Gas Chromatography | Polydimethylsiloxane, Phenyl-substituted polysiloxane, Ionic liquids | Helium, Nitrogen, Hydrogen | Differences in volatility and interaction with the stationary phase. |

Preparative Thin-Layer Chromatography (TLC)

For smaller scale academic syntheses, preparative TLC can be a cost-effective method for purification. While it may not provide the same level of resolution as HPLC for isotopic separation, it can be effective for removing more structurally distinct impurities. By carefully selecting the solvent system, it is possible to achieve some degree of separation between the desired product and major byproducts.

Characterization and Purity Assessment

Following purification, the isotopic purity of this compound must be confirmed. This is typically achieved using:

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the N-methyl proton signal. ¹³C NMR can also provide structural confirmation.

Utility in the Development of Novel Synthetic Reagents and Building Blocks

Development of Aryl Bromides as Substrates for Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 4-(Methylamino-d3)-bromobenzene provides a reactive handle for the construction of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the assembly of complex molecules from simpler precursors.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the available literature, the reactivity of analogous non-deuterated 4-bromoanilines provides a strong indication of its expected behavior. For instance, the coupling of 4-bromoaniline with various aryl boronic acids proceeds efficiently in the presence of a palladium catalyst, such as palladium acetate, and a base. researchgate.net The reaction is known for its high functional group tolerance and generally provides good to excellent yields of the corresponding biaryl products. nih.gov

A typical Suzuki-Miyaura reaction involving an aryl bromide and an arylboronic acid can be represented by the following general scheme:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | Biaryl |

This table represents a general scheme for the Suzuki-Miyaura coupling. Specific conditions for this compound would require experimental optimization.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. wikipedia.orglibretexts.org This reaction is particularly useful for coupling aryl halides with primary or secondary amines under palladium catalysis. acsgcipr.org The coupling of this compound with various secondary amines would be expected to proceed efficiently, yielding deuterated tertiary aniline (B41778) derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating a broad substrate scope. nih.gov

General conditions for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine are summarized below:

| Aryl Bromide | Secondary Amine | Palladium Precatalyst | Ligand | Base | Solvent |

| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

This table illustrates typical conditions for the Buchwald-Hartwig amination. The specific application to this compound would necessitate experimental validation.

The Sonogashira coupling provides a direct route to arylethynyl compounds by reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgbeilstein-journals.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and materials science. mdpi.com The reaction of this compound with various terminal alkynes would furnish the corresponding deuterated N-methyl-4-alkynylanilines. Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions for sensitive substrates. researchgate.net

A general representation of the Sonogashira coupling is as follows:

| Aryl Halide | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

This table outlines the general parameters for a Sonogashira coupling reaction. The specific conditions for this compound would need to be determined experimentally.

The Negishi and Stille couplings are additional powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The Stille reaction, on the other hand, employs organotin compounds, which are stable and tolerant of a wide range of functional groups, although concerns about tin toxicity exist. organic-chemistry.orgwikipedia.org

Functional Group Transformations of the Deuterated Methylamino Moiety

The N-(methyl-d3)amino group in molecules derived from this compound can undergo further chemical modifications, such as acylation and sulfonylation, to introduce additional functionality and create a diverse range of deuterated compounds.

The secondary amine functionality of the methylamino group is nucleophilic and can readily react with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl-N-(methyl-d3)aniline derivatives. Similarly, reaction with sulfonyl chlorides provides N-sulfonyl-N-(methyl-d3)anilines. These reactions are generally high-yielding and provide access to a wide array of amides and sulfonamides, which are prevalent in medicinal chemistry. libretexts.orgsemanticscholar.org

The following table summarizes the general conditions for these transformations:

| Starting Material | Reagent | Reaction Type | Base | Solvent |

| N-(methyl-d3)aniline derivative | Acyl Chloride | Acylation | Pyridine or Et₃N | CH₂Cl₂ |

| N-(methyl-d3)aniline derivative | Sulfonyl Chloride | Sulfonylation | Pyridine or Et₃N | CH₂Cl₂ |

This table provides a general overview of acylation and sulfonylation reactions of anilines. Specific conditions may vary depending on the substrate and reagent.

Chiral Auxiliary Integration and Asymmetric Synthesis Strategies Utilizing the Labeled Scaffold

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. nih.govwikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. The N-methylamino group of this compound is a suitable anchor point for the attachment of a chiral auxiliary.

A common strategy involves the acylation of the amine with a chiral carboxylic acid derivative, or the reaction of the amine with a chiral chloroformate. For example, reaction with a derivative of an Evans oxazolidinone or pseudoephedrine could convert the deuterated aniline into a chiral amide. nih.govnih.gov The resulting molecule now contains a chiral controller group covalently attached to the deuterated scaffold.

This chiral, deuterated building block could then be used in asymmetric synthesis. For instance, if the bromine atom were converted to a different functional group, such as a vinyl group via a Stille coupling, the resulting chiral enamide could undergo diastereoselective reactions like cyclopropanation or epoxidation. The stereochemical outcome of the reaction would be dictated by the chiral auxiliary, which shields one face of the reactive double bond.

Alternatively, the aromatic ring itself could be part of the prochiral substrate. For example, if the bromine were replaced by a group that could be elaborated into a prochiral ketone, the chiral auxiliary attached to the nitrogen could direct the asymmetric reduction of the ketone or the asymmetric addition of a nucleophile. The deuterium-labeled methyl group would serve as a spectator label throughout this process, allowing for easy tracking of the molecule by NMR spectroscopy or mass spectrometry.

Table 2: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary

| Electrophile | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |

| Benzyl Bromide | Evans-type Oxazolidinone | 95:5 |

| Methyl Iodide | Pseudoephedrine | 92:8 |

| Allyl Bromide | Evans-type Oxazolidinone | 97:3 |

This table presents hypothetical data for a reaction on a substrate derived from this compound and a chiral auxiliary, for illustrative purposes.

Computational and Theoretical Investigations of 4 Methylamino D3 Bromobenzene Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Studies on Bond Dissociation Energies and Frontier Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While specific DFT data for 4-(methylamino-d3)-bromobenzene is scarce, studies on analogous compounds like 4-bromo-N,N-dimethylaniline and other aniline (B41778) derivatives offer significant insights. tci-thaijo.org

The electronic properties of the parent compound, 4-bromo-N-methylaniline, are largely dictated by the interplay between the electron-donating methylamino group and the electron-withdrawing bromine atom on the benzene (B151609) ring. The nitrogen atom's lone pair of electrons can delocalize into the aromatic system, increasing the electron density of the ring, particularly at the ortho and para positions relative to the amino group.

Frontier Molecular Orbitals (HOMO and LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For molecules similar to 4-bromo-N-methylaniline, the HOMO is typically a π-orbital with significant contributions from the aniline nitrogen and the aromatic ring, while the LUMO is a π*-antibonding orbital of the benzene ring. nih.gov

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. DFT calculations on related bromoaniline derivatives have been used to determine these energy gaps and other reactivity descriptors. nih.gov For this compound, the electronic effect of the deuterium (B1214612) substitution on the HOMO-LUMO gap is expected to be minimal, as isotopic substitution does not significantly alter the electronic potential energy surface. princeton.edu

Bond Dissociation Energies (BDEs):

Bond dissociation energy is the energy required to break a specific bond homolytically. DFT calculations can provide reliable estimates of BDEs. In the context of this compound, the C-Br and N-C bonds are of particular interest. The C-Br bond is a potential site for cleavage in various chemical transformations. The deuteration of the methyl group is not expected to have a substantial direct effect on the C-Br BDE. However, it will affect the vibrational frequencies of the C-D bonds, which can have a secondary influence on reaction kinetics.

Below is a table of representative computed electronic properties for a related compound, 4-bromo-N,N-dimethylaniline, which can serve as a proxy for understanding the electronic environment of this compound.

| Property | Calculated Value for 4-bromo-N,N-dimethylaniline |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 5.2 eV |

| Electron Affinity | 0.8 eV |

These values are illustrative and based on DFT calculations for 4-bromo-N,N-dimethylaniline and should be considered as approximations for this compound. tci-thaijo.org

Ab Initio Methods for Mechanistic Pathway Modeling

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to model reaction mechanisms. For this compound, these methods can be used to explore potential reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

A computational study on the reaction of 4-methyl aniline with hydroxyl radicals using the M06-2X and CCSD(T) methods revealed that the primary reaction pathway involves hydrogen abstraction from the amino group. mdpi.com This suggests that for this compound, reactions involving the methylamino group would be a key area of interest.

Modeling the transition states of these reactions is crucial for understanding their kinetics. The presence of deuterium in the methyl group would be most relevant in reactions where a C-H bond on the methyl group is broken or formed in the rate-determining step. In such cases, a primary kinetic isotope effect would be expected. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects in Reaction Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for the motion of atoms and the influence of the surrounding environment. nih.gov For this compound, MD simulations can be used to explore its conformational flexibility and the role of solvents in its reactions.

The methylamino group can rotate around the C-N bond, leading to different conformations. While the energy barrier for this rotation is generally low, specific solvent interactions could favor certain conformations, which might in turn affect reactivity. MD simulations can model these solvent-solute interactions and provide insights into the local solvent structure around the reactive sites of the molecule. This is particularly important for reactions in solution, where solvent molecules can stabilize or destabilize reactants, transition states, and products.

Prediction of Isotopic Effects and Vibrational Frequencies Relevant to Reactivity

The defining feature of this compound is the presence of three deuterium atoms on the methyl group. This isotopic substitution is the source of kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution. wikipedia.org

The theoretical basis for the KIE lies in the difference in zero-point vibrational energies (ZPVE) between C-H and C-D bonds. A C-D bond is stronger and has a lower ZPVE than a corresponding C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. This is known as a primary KIE.

Secondary KIEs can also occur when the isotopically substituted bond is not broken but is located near the reaction center. libretexts.org For example, a change in hybridization at an adjacent carbon atom during a reaction can lead to a secondary KIE.

Computational methods can predict vibrational frequencies with good accuracy. For this compound, the C-D stretching and bending frequencies will be significantly lower than the corresponding C-H frequencies in the non-deuterated molecule.

The table below presents a comparison of typical vibrational frequencies for C-H and C-D bonds, which are fundamental to understanding the isotopic effects in this compound.

| Bond | Typical Vibrational Frequency (cm⁻¹) |

| C-H Stretch | ~2900-3000 |

| C-D Stretch | ~2100-2200 |

| C-H Bend | ~1350-1450 |

| C-D Bend | ~950-1050 |

These are general ranges and the exact frequencies for this compound would require specific computational analysis.

These predicted differences in vibrational frequencies form the basis for calculating theoretical KIEs for proposed reaction mechanisms. A significant discrepancy between the calculated and experimentally observed KIE can help to refute a proposed mechanism. For instance, a study on deuterated aniline nucleophiles demonstrated the use of KIEs to support a specific transition state model. rsc.org

Advanced Spectroscopic and Chromatographic Methodologies for Labeled Compound Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Deuterium (B1214612) Site Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for the characterization of isotopically labeled compounds, providing detailed information about the molecular structure and the specific location of isotopic labels.

¹H-NMR and ¹³C-NMR Spectral Analysis for Isotopic Integrity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for verifying the structure of 4-(Methylamino-d3)-bromobenzene and assessing its isotopic integrity by comparing its spectra to that of its non-deuterated counterpart, 4-bromo-N-methylaniline.

In the ¹H-NMR spectrum of 4-bromo-N-methylaniline, characteristic signals include a singlet for the methyl protons (N-CH₃), a broad singlet for the amine proton (N-H), and two doublets for the aromatic protons. For this compound, the high-resolution ¹H-NMR spectrum would be expected to show the two doublets corresponding to the aromatic protons. Crucially, the signal corresponding to the methyl protons would be absent, confirming the successful deuteration at the methyl group. The disappearance of this signal is a key indicator of isotopic labeling.

In the ¹³C-NMR spectrum of 4-bromo-N-methylaniline, signals are observed for the methyl carbon, the aromatic carbons directly bonded to the nitrogen and bromine atoms, and the other aromatic carbons. rsc.org For the deuterated compound, the carbon of the trideuteromethyl group (CD₃) will exhibit a characteristic multiplet pattern due to C-D coupling and will have a significantly reduced signal intensity in a proton-decoupled ¹³C spectrum. This change confirms the location of the deuterium label on the methyl group. The chemical shifts of the aromatic carbons are not expected to be significantly altered.

Table 1: Comparative NMR Spectral Data for 4-Bromo-N-methylaniline and Expected Data for this compound in CDCl₃

| Nucleus | 4-Bromo-N-methylaniline Chemical Shift (δ ppm) | Expected this compound Chemical Shift (δ ppm) | Assignment |

| ¹H | ~7.13 (d) | ~7.13 (d) | Aromatic CH |

| ¹H | ~6.34 (d) | ~6.34 (d) | Aromatic CH |

| ¹H | ~3.59 (s, broad) | Absent | N-H |

| ¹H | ~2.65 (s) | Absent | N-CH₃ |

| ¹³C | ~148.3 | ~148.3 | C-N |

| ¹³C | ~131.9 | ~131.9 | Aromatic CH |

| ¹³C | ~114.0 | ~114.0 | Aromatic CH |

| ¹³C | ~108.8 | ~108.8 | C-Br |

| ¹³C | ~30.7 | Present as a low-intensity multiplet | N-CD₃ |

Note: Data for 4-bromo-N-methylaniline is sourced from literature. rsc.org The expected data for the deuterated compound is based on established principles of NMR spectroscopy.

Deuterium NMR (²H-NMR) for Quantitative Labeling Studies

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei in a molecule. For this compound, a ²H-NMR experiment provides definitive proof of the labeling site and allows for the quantification of deuterium incorporation.

The ²H-NMR spectrum is expected to show a single resonance in the region characteristic of methyl groups attached to nitrogen. The presence of this single peak confirms that the deuterium is located exclusively on the methylamino group. Furthermore, the integral of this peak, when compared against a known internal standard, can be used to determine the isotopic enrichment, or the percentage of deuterium at that specific site. A recently developed method combining ¹H NMR and ²H NMR has been shown to provide even more accurate determination of isotopic abundance than classical ¹H NMR or mass spectrometry methods. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Isotopic Enrichment Measurement

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to verify the molecular weight of this compound and to quantify its isotopic purity.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The non-deuterated compound, 4-bromo-N-methylaniline (C₇H₈BrN), has a calculated monoisotopic mass of approximately 184.9840 Da. nih.gov

By replacing three hydrogen atoms with three deuterium atoms, the monoisotopic mass of this compound (C₇H₅D₃BrN) increases to approximately 187.9999 Da. HRMS can easily distinguish this mass difference, confirming the incorporation of three deuterium atoms and verifying the correct molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for both the deuterated and non-deuterated compounds, appearing as two peaks separated by approximately 2 Da.

Table 2: Precise Mass Data for Isotopic Analysis

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 4-Bromo-N-methylaniline | C₇H₈⁷⁹BrN | 184.9840 |

| This compound | C₇H₅D₃⁷⁹BrN | 187.9999 |

Isotope Ratio Mass Spectrometry for Quantitative Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with very high precision. nih.gov In the context of this compound, IRMS can be used to determine the precise deuterium-to-hydrogen (D/H) ratio. nih.gov This measurement provides a quantitative value for the isotopic enrichment of the bulk material, which is a critical quality parameter for isotopically labeled standards. The technique typically involves the complete conversion of the organic compound into hydrogen gas (a mixture of H₂, HD, and D₂) prior to analysis in the mass spectrometer. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for determining the chemical purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aromatic amines. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for assessing the purity of this compound. The retention time of the deuterated compound is expected to be very similar to its non-deuterated analog. The purity is determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. One supplier specifies a purity of ≥96.0% by HPLC for 4-bromo-N-methylaniline. thermofisher.com HPLC coupled with mass spectrometry (HPLC-MS) can also be a powerful tool for identifying metabolites of such compounds. nih.gov

Gas Chromatography (GC) is another excellent technique for analyzing volatile and thermally stable compounds like aromatic amines. tcichemicals.com Due to the basic nature of amines, which can cause peak tailing, a deactivated column is often required for good chromatographic performance. labrulez.com A common approach involves using a capillary column, such as a DB-5ms or HP-5, with a helium carrier gas and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.govnih.gov GC-MS is particularly useful as it provides both separation and structural information, allowing for the identification of any impurities present. The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture and analyzing them by GC to determine the consumption of starting materials and the formation of the product.

Table 3: Typical Chromatographic Methods for the Analysis of this compound

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | Reversed-phase C18, (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile/Water | UV (e.g., 254 nm) or MS | Purity Assessment |

| GC | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | FID or MS | Purity Assessment, Reaction Monitoring |

Method Development for Chiral and Achiral Separations in Labeled Compound Synthesis

The synthesis of isotopically labeled compounds, such as this compound, necessitates robust analytical methodologies to ensure chemical purity, isotopic incorporation, and, where applicable, enantiomeric purity. The introduction of deuterium atoms into a molecule can subtly influence its physicochemical properties, which in turn can affect its behavior in chromatographic and spectroscopic analyses. Therefore, method development for both achiral and chiral separations is a critical aspect of quality control in the production of such labeled compounds.

Achiral Separation and Analysis

The primary goal of achiral separation in the context of this compound synthesis is to separate the final product from starting materials, reagents, and any non-isotopically labeled or partially labeled intermediates. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification and quantification of the labeled compound.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of aromatic amines. researchgate.net The separation is typically achieved on a nonpolar stationary phase (e.g., C18 or C8) with a polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile or methanol. The retention of this compound is governed by hydrophobic interactions between the bromophenyl group and the stationary phase.

Deuterium labeling can lead to observable isotope effects in chromatography. Generally, deuterated compounds may exhibit slightly shorter retention times in RP-HPLC compared to their non-deuterated (protiated) counterparts. cchmc.orgnih.gov This is attributed to the slightly smaller van der Waals radius and lower polarizability of a C-D bond compared to a C-H bond, which can weaken the hydrophobic interactions with the stationary phase.

A typical HPLC method for the analysis of this compound would involve a gradient elution to ensure adequate separation from potential impurities. The use of a photodiode array (PDA) detector allows for the monitoring of the analyte at its maximum absorbance wavelength, while a mass spectrometer provides confirmation of the molecular weight, including the mass shift due to deuterium incorporation.

Table 1: Illustrative HPLC-MS Method Parameters for Achiral Analysis of this compound

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| UV Detection | 254 nm |

| MS Detection | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Range | m/z 100-300 |

| Expected [M+H]⁺ | m/z 189.0 (for C₇H₅D₃BrN) |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is introduced into a heated injection port, vaporized, and separated on a capillary column before being detected by a mass spectrometer. The choice of the stationary phase in the GC column is crucial for achieving the desired separation. For aromatic amines, a mid-polarity phase is often suitable.

The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern. The presence of bromine will be evident from the isotopic pattern of the molecular ion (approximately equal intensity for M and M+2). The mass shift of +3 Da in the molecular ion and relevant fragments compared to the unlabeled analog confirms the successful incorporation of the three deuterium atoms.

Chiral Separation and Analysis

While this compound itself is not chiral, the principles of chiral separation are highly relevant in the broader context of labeled compound synthesis, especially when deuterium is introduced to create a chiral center or to stabilize an existing one. The concept of "deuterium-enabled chiral switching" (DECS) highlights how deuteration can be used to slow down the racemization of certain chiral compounds, allowing for their separation and study as single enantiomers. nih.gov

In cases where a chiral analog of this compound might be synthesized, or if it were used as a synthon to build a larger chiral molecule, chiral chromatography would be indispensable.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for the separation of a broad range of chiral compounds.

Method development for a chiral separation involves screening different CSPs and mobile phase compositions. Both normal-phase (using non-polar solvents like hexane (B92381) and isopropanol) and reversed-phase conditions can be employed. The choice of mobile phase can significantly impact the enantioselectivity.

Table 2: Hypothetical Chiral HPLC Screening Parameters for a Chiral Analog of this compound

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 25 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm |

The development of robust and specific analytical methods is a cornerstone of synthesizing high-quality isotopically labeled compounds. For this compound, a combination of achiral chromatographic techniques coupled with mass spectrometry is essential for verifying its identity, purity, and isotopic enrichment. While the compound itself is achiral, the principles of chiral separation are a critical consideration in the broader field of labeled compound synthesis, particularly in the development of new chiral drugs and probes.

Future Prospects and Emerging Research Areas

Integration of 4-(Methylamino-d3)-bromobenzene into Flow Chemistry and Automated Synthesis Platforms

The synthesis of isotopically labeled compounds, including deuterated molecules, is often a complex, multi-step process. researchgate.net Traditional batch synthesis methods for producing deuterated aromatic compounds can be labor-intensive, limited in scale by vessel size, and suffer from long processing times due to inefficient heating and cooling. ansto.gov.autn-sanso.co.jp Continuous flow chemistry presents a transformative alternative, offering significant improvements in efficiency, safety, and scalability for the production of deuterated compounds like this compound. ansto.gov.aunih.gov

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to increased selectivity and minimized decomposition of sensitive molecules. ansto.gov.au For deuteration reactions, which can require high temperatures and pressures, flow reactors enhance safety by containing only small volumes of reactants at any given moment. ansto.gov.au The development of new synthesis technologies, such as those using flow-type microwave reactors, has demonstrated higher reaction efficiency and throughput compared to conventional methods. tn-sanso.co.jp The integration of real-time monitoring and automation further streamlines the synthesis process, making it a pivotal technology for the industrial production of deuterated compounds. ansto.gov.aucolab.ws The application of flow chemistry to the synthesis of this compound could significantly reduce production costs and enhance availability for research and development.

Table 1: Comparison of Batch vs. Flow Synthesis for Deuterated Aromatic Compounds

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Limited by reaction vessel size tn-sanso.co.jp | Easily scalable by extending operation time nih.gov |

| Safety | Higher risk with high pressures/temperatures ansto.gov.au | Enhanced safety due to small reaction volumes ansto.gov.au |

| Efficiency | Lower heating/cooling efficiency, long tact time tn-sanso.co.jp | Precise temperature control, rapid heat/mass transfer ansto.gov.au |

| Selectivity | Can be difficult to control, potential for decomposition ansto.gov.au | Improved selectivity through precise parameter control ansto.gov.au |

| Process | Complex filtration and extraction steps tn-sanso.co.jp | Can be integrated into a single, continuous process tn-sanso.co.jp |

| Automation | Difficult to fully automate | Highly amenable to automation and real-time monitoring ansto.gov.au |

Exploration of Bioorthogonal Ligation Strategies Utilizing Deuterated Scaffolds

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This powerful strategy typically involves a two-step approach: first, a biomolecule is tagged with a non-native functional group (a chemical reporter), and second, a probe containing a complementary reactive group is introduced to label the tagged molecule for imaging or isolation. wikipedia.orgyoutube.com

The use of deuterated scaffolds, such as those derived from this compound, offers a unique and subtle approach to bioorthogonal labeling. While not a reactive handle itself, the deuterium (B1214612) label provides a stable isotopic signature that is absent in biological systems. rsc.org A biomolecule incorporating a deuterated fragment can be tracked and quantified with high precision using mass spectrometry. acs.org

Future research will likely explore incorporating deuterated building blocks into larger molecules that also feature a bioorthogonal reactive handle (e.g., an azide, alkyne, or tetrazine). wikipedia.orgnih.gov In this dual-labeling strategy, the deuterated scaffold would serve as a permanent mass tag for quantitative analysis, while the reactive handle would be used for ligation to probes for fluorescence imaging or affinity purification. This approach could be used to trace the metabolic fate of drugs, visualize their distribution in real-time, and identify their binding partners without the structural disruption that can be caused by larger tags. nih.gov The development of such strategies is crucial for advancing our understanding of drug action and for designing more effective therapeutic agents. researchgate.net

Table 2: Common Bioorthogonal Ligation Reactions

| Reaction | Reactive Partners | Key Features |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne | Copper-free, fast kinetics, highly selective. wikipedia.orgthieme-connect.de |

| Staudinger Ligation | Azide + Phosphine | First bioorthogonal reaction developed; proceeds selectively under water-tolerant conditions. wikipedia.orgnih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) or other strained alkenes | Exceptionally fast reaction kinetics, enabling real-time in vivo imaging. researchgate.netthieme-connect.de |

| Oxime/Hydrazone Formation | Aldehyde/Ketone + Alkoxyamine/Hydrazine | Forms a stable C=N bond; useful for modifying biomolecules at slightly acidic pH. wikipedia.orgnih.gov |

Design of Next-Generation Catalytic Systems for Selective Functionalization of Labeled Anilines

Anilines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov Consequently, the development of catalytic methods for their selective functionalization is a major focus of organic chemistry. acs.org While classical methods often require pre-functionalized starting materials, modern approaches focus on the direct functionalization of C–H bonds. acs.org For aniline (B41778) derivatives, a significant challenge is controlling the position of functionalization, with many systems favoring reaction at the ortho position due to directing group effects. acs.org

The design of next-generation catalytic systems for labeled anilines like this compound must address several key challenges. A primary goal is to develop catalysts that can achieve high para-selectivity, a historically difficult transformation. acs.orgnih.gov Recent advances have shown promise using palladium catalysts with specialized S,O-ligands or photocatalytic systems with iridium catalysts to achieve this selectivity. acs.orgnih.gov

Furthermore, there is a strong drive to replace expensive and rare precious metal catalysts like palladium with more earth-abundant and cost-effective alternatives such as copper and nickel. researchgate.netchemrxiv.org New catalyst systems based on these metals are being developed for C-N cross-coupling reactions, showing broad functional group tolerance under milder conditions. chemrxiv.orgprinceton.edu For labeled anilines, these next-generation catalysts must not only be selective and efficient but also compatible with the isotopic label, ensuring that the deuterium atoms are not lost through unintended exchange reactions during catalysis. The kinetic isotope effect (KIE) associated with the C-D bond could also be exploited to influence reaction pathways and selectivity in novel ways.

Table 3: Comparison of Catalytic Systems for Aniline Functionalization

| Catalyst System | Metal | Typical Reaction | Advantages | Challenges |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | C-N Cross-Coupling nih.gov | High efficiency, broad substrate scope, well-established. | Cost and scarcity of palladium, removal from final products. researchgate.net |

| Ullmann Condensation | Copper (Cu) | C-N Cross-Coupling researchgate.net | Low cost, earth-abundant metal. | Often requires harsh conditions, though modern ligands enable milder reactions. chemrxiv.org |

| Ni-Catalyzed Coupling | Nickel (Ni) | C-N Cross-Coupling researchgate.net | Lower cost than palladium, unique reactivity. | Development is less mature than for palladium systems. researchgate.net |

| Photoredox Catalysis | Iridium (Ir), etc. | C-H Functionalization nih.gov | Mild reaction conditions (visible light), novel reactivity patterns. | Can require specific photocatalysts and additives. nih.gov |

Development of Advanced Materials Incorporating Labeled Organic Units for Specific Research Applications

The incorporation of deuterium into organic materials has proven to be a key technology for improving their performance and durability. tn-sanso.co.jp This is particularly evident in the field of Organic Light Emitting Diodes (OLEDs), where replacing hydrogen with deuterium in the organic semiconductor materials can enhance luminous efficiency and significantly extend the device's operational lifetime. tn-sanso.co.jpirisotope.com Deuterated bromobenzene (B47551) derivatives are used as starting materials or components in the manufacturing of these advanced electronic devices. irisotope.comisotope.com

The use of specifically labeled organic units, such as this compound, opens up new avenues for the rational design and analysis of advanced materials. By strategically placing isotopic labels within the material's structure, researchers can create powerful probes to investigate fundamental processes that are otherwise difficult to study. For example, incorporating this compound into an OLED material would allow scientists to use techniques like neutron scattering and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to gain detailed insights. These methods are highly sensitive to the presence of deuterium and can reveal information about molecular orientation, dynamics, and degradation pathways at the atomic level. ansto.gov.au This knowledge is invaluable for understanding structure-property relationships and for designing next-generation materials with superior performance for applications ranging from displays and lighting to chemical sensors and polymer composites. patsnap.com

Table 4: Research Applications of Materials Incorporating Labeled Organic Units

| Application Area | Research Goal | Relevant Analytical Technique(s) |

|---|---|---|

| Organic Electronics (OLEDs) | Study degradation mechanisms, charge transport, and molecular orientation to improve device lifetime and efficiency. tn-sanso.co.jpirisotope.com | Neutron Scattering, Solid-State NMR, Mass Spectrometry. |

| Polymer Science | Investigate polymerization mechanisms, polymer chain dynamics, and material aging. patsnap.com | NMR Spectroscopy, Mass Spectrometry. |

| Pharmaceutical Science | Trace drug metabolism and distribution, study pharmacokinetic properties. nih.govnih.gov | Mass Spectrometry, NMR Spectroscopy. |

| Catalysis | Elucidate reaction mechanisms by tracking the fate of labeled substrates. rsc.org | NMR Spectroscopy, Mass Spectrometry (Kinetic Isotope Effect studies). |

| Environmental Science | Track the movement and degradation of pollutants in ecosystems. wikipedia.org | Isotope Ratio Mass Spectrometry. |

Q & A

Q. Basic Research Focus

- Pharmaceutical intermediates : Acts as a deuterated building block for kinase inhibitors or CNS-targeting drugs, enhancing metabolic stability .

- Liquid crystals : The bromine and deuterated amine groups enable tunable mesophase behavior in optoelectronic materials .

- Isotopic tracers : Used in PET/SPECT imaging probes to study biodistribution .

Advanced Application : Deuteration improves drug half-life (e.g., deuterated analogs of antipsychotics), leveraging the "deuterium switch" strategy .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- Toxicity : Bromobenzene derivatives are skin irritants and potential neurotoxins. Use fume hoods and PPE (gloves, goggles) .

- Storage : Keep in amber vials under inert gas to prevent photodegradation and moisture absorption .

- Waste disposal : Neutralize with dilute NaOH before disposal to avoid releasing HBr gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.